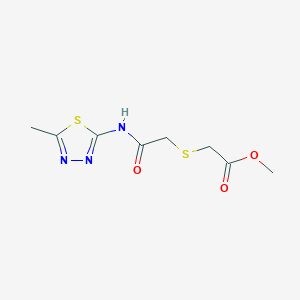
Methyl 2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate” is a complex organic compound. It contains a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic compound with three heteroatoms . This compound is likely to be used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the compound 4-methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin was synthesized via a two-step protocol. The initial synthesis involved the reagent 2-((2-chloroethyl)thio)-5-methyl-1,3,4-thiadiazole, followed by alkylation of 7-mercapto-4-methylcoumarin .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using 1D and 2D NMR experiments and confirmed by single-crystal XRD . The exact structure of “this compound” would need to be confirmed using similar techniques.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 5-Methyl-1,3,4-thiadiazole-2-thiol has a melting point of 188-189 °C and is soluble in chloroform . The exact properties of “this compound” would need to be determined experimentally.Aplicaciones Científicas De Investigación
Synthetic Pathways and Chemical Transformations
Methyl 2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate and its derivatives have been explored in various synthetic pathways, leading to the creation of novel compounds with potential pharmacological activities. For example, the compound was utilized as a starting material in the synthesis of thiosemicarbazides, triazoles, and Schiff bases, which showed promising antihypertensive α-blocking activity with low toxicity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008). Additionally, it served as a precursor in the practical preparation of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic acid, a side-chain of the fourth generation of cephem antibiotics, showcasing its relevance in antibiotic synthesis (Tatsuta, Miura, Gunji, Tamai, Yoshida, Inagaki, & Kurita, 1994).
Antibacterial and Antimicrobial Potential
Research has indicated the antibacterial potential of derivatives of this compound. A study synthesized various 4-oxo-1,3-thiazolidines, 2-oxoazetidines, and 5-oxoimidazolines from this compound, which demonstrated in vitro growth inhibitory activity against microbes such as E.coli, S.aureus, and Salmonella typhi (Desai, Dave, Shah, & Vyas, 2001).
Antitumor and Antifilarial Activities
Compounds synthesized from this compound have also been evaluated for their antitumor and antifilarial properties. For instance, methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate and related derivatives were prepared and tested for their ability to inhibit leukemia L1210 cell proliferation, with some compounds showing significant activity. Additionally, one compound demonstrated significant in vivo antifilarial activity against adult worms of Acanthocheilonema viteae, highlighting its potential in treating filarial infections (Kumar, Green, Borysko, Wise, Wotring, & Townsend, 1993).
Safety and Hazards
The safety and hazards associated with similar compounds have been documented. For instance, 5-Methyl-1,3,4-thiadiazole-2-thiol is classified as an eye irritant, skin irritant, and may cause respiratory irritation . The exact safety and hazards of “Methyl 2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate” would need to be assessed following standard safety testing protocols.
Mecanismo De Acción
Target of Action
Compounds with a 1,3,4-thiadiazole unit, such as this one, have been found to exhibit various bioactivities, including anticancer, antimicrobial, and antiepileptic properties .
Mode of Action
It is known that the 1,3,4-thiadiazole unit is a five-membered heterocyclic compound with three heteroatoms, which exists as a structural subunit in a number of bioactive compounds .
Biochemical Pathways
Compounds with a 1,3,4-thiadiazole unit have been shown to interact with various biochemical pathways, leading to their diverse bioactivity profiles .
Result of Action
Compounds with a 1,3,4-thiadiazole unit have been shown to exhibit various bioactivities, including anticancer, antimicrobial, and antiepileptic properties .
Propiedades
IUPAC Name |
methyl 2-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S2/c1-5-10-11-8(16-5)9-6(12)3-15-4-7(13)14-2/h3-4H2,1-2H3,(H,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTXKMHCDHMEFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

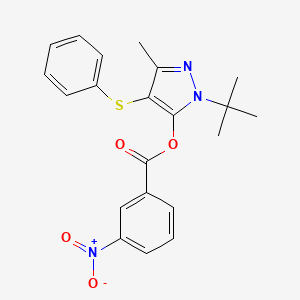
![Methyl 6-benzyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2443492.png)
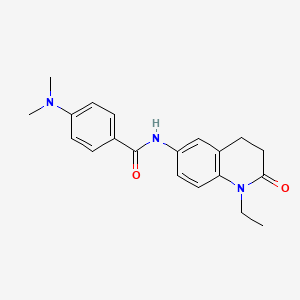
![N-(4-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2443495.png)

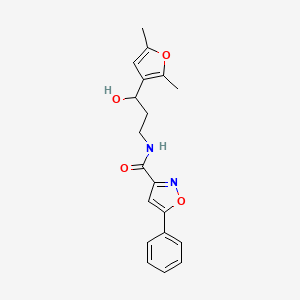
![(E)-N-[3-(2-Oxoazetidin-1-yl)phenyl]-3-phenylsulfanylprop-2-enamide](/img/structure/B2443499.png)
![2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2443505.png)

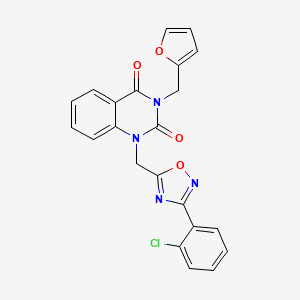
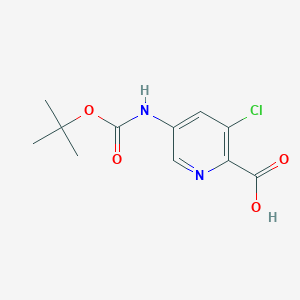
![1-(3,5-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B2443510.png)

